molecular formula C18H16ClNO4 B2453402 (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone CAS No. 2034540-13-9

(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone

Cat. No. B2453402
CAS RN: 2034540-13-9
M. Wt: 345.78
InChI Key: ZDURRWIKBWCHIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, using ethanol as a solvent .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the X-ray crystallographic results and molecular geometry of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound 1,3-Benzodioxole is a white to brown solid with a density of 1.332 g/cm3. It has a melting point of 39-41°C and a boiling point of 144°C at 16mm Hg .

Scientific Research Applications

Synthesis and Pharmacological Potential

Azetidinone derivatives, such as "(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone," are often synthesized to explore their potential pharmacological applications. Research indicates that these compounds are synthesized through reactions that may involve Schiff base derivatives, which are known for their antibacterial and antifungal activities against various pathogens including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006). This indicates a broad spectrum of potential uses in combating microbial infections.

Antimicrobial Investigation

The azetidinone core, when included in compounds, has shown significant antimicrobial properties. Studies have reported the synthesis of novel azetidinone derivatives, highlighting their efficacy against a range of microbial strains. This includes research on substituted pyrazoles and azetidinones derived from benzofurans, which have been evaluated for their antimicrobial activities, demonstrating the versatile pharmacological potentials of these compounds (Kumar et al., 2007).

Catalytic Asymmetric Synthesis

The azetidinone derivatives are also explored for their use in catalytic asymmetric synthesis. Research has developed enantiopure azetidin-2-yl derivatives that are evaluated for catalytic asymmetric addition to aldehydes, achieving high enantioselectivity. This demonstrates their potential in the synthesis of chiral compounds, which is crucial in the development of pharmaceuticals (Wang et al., 2008).

Structural and Synthetic Studies

Further structural and synthetic studies focus on azetidinones for their potential in drug design, such as the stereoselective synthesis of bicyclic β-lactams. These studies reveal methods for preparing derivatives that may be more promising in the field of drug development, offering alternatives for known compounds within drug design frameworks (Mollet, D’hooghe, & Kimpe, 2012).

Future Directions

The future directions for the research and development of (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone and similar compounds could involve further exploration of their potential applications in various fields, such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

properties

IUPAC Name

[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c19-15-4-2-1-3-14(15)18(21)20-8-12(9-20)10-22-13-5-6-16-17(7-13)24-11-23-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDURRWIKBWCHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Cl)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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